molecular formula C7H3BrF4O B6357198 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene CAS No. 1394130-50-7

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene

Cat. No.: B6357198
CAS No.: 1394130-50-7
M. Wt: 259.00 g/mol
InChI Key: CNWLXLSHJUDWRK-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is a chemical compound with the molecular formula C7H2BrF4O. It is a brominated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and various chemical reactions. This compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-2,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide are typical.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring and form new bonds. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-2-(difluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Bromo-2,5-difluorobenzene

Uniqueness

1-Bromo-4-(difluoromethoxy)-2,5-difluorobenzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic and steric effects. These properties make it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWLXLSHJUDWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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